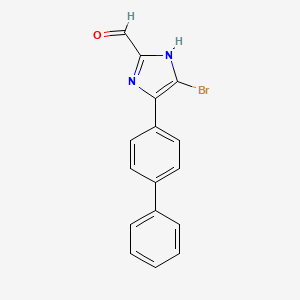
4-(4-Biphenylyl)-5-bromoimidazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Biphenylyl)-5-bromoimidazole-2-carbaldehyde is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a biphenyl group, a bromine atom, and an imidazole ring with an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Biphenylyl)-5-bromoimidazole-2-carbaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of biphenyl to obtain 4-bromobiphenyl. This intermediate is then subjected to a series of reactions to introduce the imidazole ring and the aldehyde group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include the use of automated reactors and continuous flow systems to enhance production rates and minimize waste .
化学反応の分析
Types of Reactions
4-(4-Biphenylyl)-5-bromoimidazole-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium azide in dimethylformamide at elevated temperatures
Major Products
Oxidation: 4-(4-Biphenylyl)-5-bromoimidazole-2-carboxylic acid.
Reduction: 4-(4-Biphenylyl)-5-bromoimidazole-2-methanol.
Substitution: 4-(4-Biphenylyl)-5-azidoimidazole-2-carbaldehyde
科学的研究の応用
4-(4-Biphenylyl)-5-bromoimidazole-2-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(4-Biphenylyl)-5-bromoimidazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
類似化合物との比較
Similar Compounds
2-Phenyl-5-(4-Biphenylyl)-1,3,4-Oxadiazole: Similar in structure but contains an oxadiazole ring instead of an imidazole ring.
2-(4’-tert-Butylphenyl-5)-(4’'-biphenylyl)-1,3,4-Oxadiazole: Contains a tert-butyl group and an oxadiazole ring.
3-(5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)-8-ethoxy-2H-chromen-2-one: Contains a chromenone ring and a chlorophenyl group.
Uniqueness
4-(4-Biphenylyl)-5-bromoimidazole-2-carbaldehyde is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C16H11BrN2O |
|---|---|
分子量 |
327.17 g/mol |
IUPAC名 |
5-bromo-4-(4-phenylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C16H11BrN2O/c17-16-15(18-14(10-20)19-16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H,18,19) |
InChIキー |
DFBRHMJHZOUSHS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(NC(=N3)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




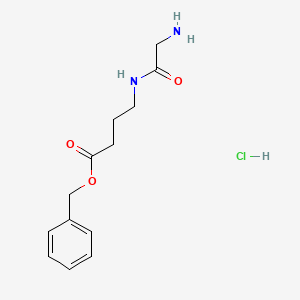



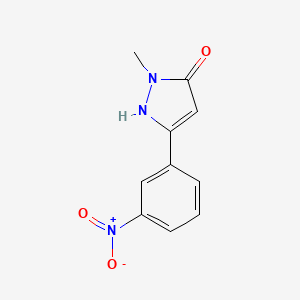

![[3-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13699862.png)

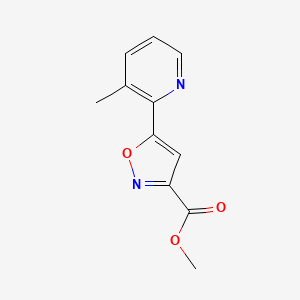
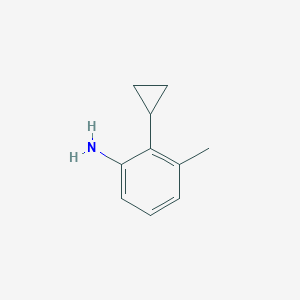
![(2S,4S)-4-(4-Bromobutoxy)-1-Boc-2-[(trityloxy)methyl]pyrrolidine](/img/structure/B13699878.png)
![Ethyl 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate](/img/structure/B13699881.png)
